Product packaging for 3,3-Dimethyl-2-phenylbutanenitrile(Cat. No.:CAS No. 104330-13-4)

3,3-Dimethyl-2-phenylbutanenitrile

Cat. No.: B3417353
CAS No.: 104330-13-4
M. Wt: 173.25 g/mol
InChI Key: NKSWQURKSGWQEL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-phenylbutanenitrile (CAS 104330-13-4) is a high-purity organic compound supplied for research and development purposes. This nitrile features a benzene ring attached to a nitrile-functionalized carbon, which is also bonded to a bulky tert-butyl group, resulting in the molecular formula C12H15N and a molecular weight of 173.25 g/mol . This specific sterically hindered structure makes it a valuable building block in organic synthesis, particularly in the research and development of pharmaceuticals and other fine chemicals . The nitrile group (C#N) is a versatile functional group that can be transformed into other important functional groups, such as carboxylic acids or amines, offering researchers a flexible intermediate for constructing more complex molecules . As a benzonitrile derivative, it shares structural features with compounds used in developing materials with non-linear optical (NLO) properties, suggesting potential applications in materials science research . Furthermore, related dimethyl-substituted alcohols have been studied for their biological activity and immunomodulatory potential, highlighting the broader research interest in this class of compounds . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N B3417353 3,3-Dimethyl-2-phenylbutanenitrile CAS No. 104330-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-2-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-12(2,3)11(9-13)10-7-5-4-6-8-10/h4-8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSWQURKSGWQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104330-13-4
Record name 3,3-dimethyl-2-phenylbutanenitrile
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Advanced Synthetic Methodologies for 3,3 Dimethyl 2 Phenylbutanenitrile

Established Synthetic Pathways and Precursor Chemistry

Adaptations of Strecker Synthesis for Sterically Hindered Systems

The Strecker synthesis, first devised by Adolph Strecker, is a classic method for synthesizing amino acids from aldehydes or ketones. chemeurope.commasterorganicchemistry.com The reaction involves the condensation of a carbonyl compound with an ammonium (B1175870) salt and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com For the synthesis of 3,3-dimethyl-2-phenylbutanenitrile, a logical precursor would be 3,3-dimethyl-2-butanone (pinacolone). The use of ketones in the Strecker synthesis can lead to the formation of α,α-disubstituted amino acids. chemeurope.comwikipedia.org

The reaction mechanism proceeds through the formation of an imine from the ketone and ammonia, followed by the nucleophilic attack of a cyanide ion to form the α-aminonitrile. masterorganicchemistry.comwikipedia.org However, the steric hindrance posed by the tert-butyl group in pinacolone (B1678379) can significantly slow down the reaction rate. To overcome this, modifications to the classical Strecker conditions may be necessary, such as using higher temperatures, pressure, or specific catalysts to facilitate the formation of the sterically hindered α-aminonitrile. An example of a Strecker synthesis on a multikilogram scale starting from 3-methyl-2-butanone (B44728) highlights its industrial applicability, though resolution is required for obtaining a single enantiomer. chemeurope.com

Nitrile Formation via Nucleophilic Substitution Strategies

The formation of this compound can also be envisioned through nucleophilic substitution reactions. This approach would typically involve the reaction of a suitable electrophile, such as a 2-halo-3,3-dimethyl-2-phenylbutane, with a cyanide nucleophile. The success of this strategy is highly dependent on the reaction mechanism, which can be either SN1 or SN2.

Given the sterically hindered nature of the tertiary carbon atom bearing the leaving group, an S_N2 reaction is unlikely. An S_N1 pathway, proceeding through a tertiary carbocation intermediate, is more plausible. However, S_N1 reactions are often accompanied by competing elimination reactions, which would lead to the formation of undesired alkenes. The dehydration of 3,3-dimethyl-2-butanol, for instance, is known to produce a mixture of alkenes through carbocation rearrangements. doubtnut.comdoubtnut.comchegg.com The choice of solvent and reaction conditions is therefore critical to favor substitution over elimination. The use of a water-immiscible solvent in the reaction of benzyl (B1604629) halides with alkali metal cyanides has been explored to improve yields of phenylacetonitriles. google.com

Palladium-Catalyzed Cyanation Routes to Aryl Nitriles

Modern organometallic chemistry offers powerful tools for the construction of carbon-carbon bonds, and palladium-catalyzed reactions are at the forefront of these methods. The palladium-catalyzed α-arylation of nitriles has emerged as a general and useful synthetic method. researchgate.netacs.org This reaction involves the generation of a nitrile enolate in the presence of an aryl halide and a palladium catalyst, which facilitates the coupling of the two fragments. researchgate.net

For a sterically demanding substrate like this compound, this could involve the α-arylation of pivalonitrile (tert-butyl cyanide) with a phenyl halide. The success of such a reaction hinges on the use of appropriate ligands that can promote the catalytic cycle with sterically hindered substrates. Research has shown that sterically hindered, electron-rich phosphine (B1218219) ligands are effective in these transformations. researchgate.net A highly diastereoselective α-arylation of cyclic nitriles has been developed using a palladium catalyst, demonstrating the potential for stereocontrol in such reactions. acs.orgthieme-connect.com Alternatively, a three-component coupling protocol has been developed for the synthesis of 3-oxo-3-(hetero)arylpropanenitriles via a carbonylative palladium-catalyzed α-arylation of tert-butyl 2-cyanoacetate. researchgate.net

Dehydration of Aldoximes as a Route to Nitriles

Another established method for the synthesis of nitriles is the dehydration of primary aldoximes. This transformation can be achieved using a variety of dehydrating agents. While this route might be less direct for this compound as it would require the initial synthesis of 3,3-dimethyl-2-phenylbutanal, it represents a valid synthetic strategy. The aldehyde precursor could potentially be synthesized via the palladium-catalyzed formylation of an appropriate aryl halide. organic-chemistry.org Once the aldoxime is formed by reaction of the aldehyde with hydroxylamine (B1172632), dehydration would yield the desired nitrile.

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The synthesis of a single enantiomer of this compound is of significant interest, and several strategies can be employed to achieve this. These methods rely on the principles of asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other. youtube.comyoutube.com

Strategies for Asymmetric Induction and Chiral Auxiliary Applications

Asymmetric induction is a powerful strategy in which a chiral element within the substrate or a reagent biases the stereochemical outcome of a reaction. youtube.com A common approach is the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

In the context of the Strecker synthesis, chiral auxiliaries can be employed to achieve high diastereoselectivity. acs.orgresearchgate.net For example, (R)-phenylglycine amide has been used as an effective chiral auxiliary in the diastereoselective Strecker reaction. acs.orgnih.gov This method can be accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates, leading to very high diastereomeric ratios. acs.orgnih.gov The resulting diastereomerically pure α-amino nitrile can then be converted to the desired α-aryl nitrile. Various chiral auxiliaries, including those derived from amino acids, carbohydrates, and other natural products, have been developed for asymmetric synthesis. springerprofessional.de

Another strategy involves the asymmetric addition of nucleophiles to chiral imines or their derivatives. nsf.govacs.orgnih.govwiley-vch.de By using a chiral amine to form the imine precursor, the subsequent addition of a nucleophile can proceed with high diastereoselectivity. The chiral auxiliary can then be cleaved to yield the enantioenriched product. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high levels of asymmetric induction. nsf.govwiley-vch.de

Synthetic Method Precursors Key Reagents/Catalysts Potential Advantages Potential Challenges
Adapted Strecker Synthesis 3,3-dimethyl-2-butanone, Phenyl Grignard/LithiumNH4Cl, KCNDirect formation of the α-aminonitrile precursorSteric hindrance, requires harsh conditions
Nucleophilic Substitution 2-halo-3,3-dimethyl-2-phenylbutaneCyanide source (e.g., NaCN)Conceptually simpleProne to elimination, difficult to control stereochemistry
Palladium-Catalyzed α-Arylation pivalonitrile, phenyl halidePd catalyst, phosphine ligand, baseHigh efficiency, good functional group toleranceRequires specialized catalysts and ligands for sterically hindered substrates
Asymmetric Strecker Synthesis 3,3-dimethyl-2-butanone, Phenyl Grignard/LithiumChiral auxiliary (e.g., (R)-phenylglycine amide)High enantioselectivityRequires synthesis and removal of the auxiliary
Asymmetric Addition to Chiral Imine 3,3-dimethyl-2-butanone, chiral aminePhenyl nucleophileGood control of stereochemistrySynthesis of chiral imine precursor, cleavage of auxiliary

Enantioselective Catalysis in Butanenitrile Formation

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. For a molecule like this compound, the carbon atom bearing the phenyl and nitrile groups is a stereocenter. Enantioselective catalysis offers a powerful tool to control the three-dimensional arrangement at this center, leading to the selective formation of one enantiomer over the other.

Recent advancements in this field have focused on the asymmetric synthesis of acyclic nitriles with α-all-carbon quaternary stereocenters. acs.org One promising strategy involves the synergistic use of palladium catalysis and phase-transfer catalysis. acs.org This dual catalytic system can facilitate the intramolecular asymmetric allylic alkylation of substrates like allyl 2-cyanoacetates to generate tertiary α-cyano carbanions under mild conditions, thus avoiding the need for strong bases. acs.org The enantioselectivity is induced by a chiral phase-transfer catalyst, which forms an asymmetric ion pair with the carbanion, guiding the subsequent reaction to produce the desired enantiomer with high selectivity. acs.org This methodology has proven effective for a broad range of substrates, delivering excellent yields and high enantioselectivity, and is scalable for gram-scale synthesis. acs.org

Another significant approach is the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines with α,β-unsaturated compounds, catalyzed by a chiral N,N'-dioxide-Co(II) complex. nih.gov This method is highly efficient for constructing quaternary carbon centers bearing nitrile, aryl, and dialkyl groups. nih.gov The success of this protocol relies on through-space dispersion interactions between the silyl ketene imine and the catalyst-bound substrate, which dictate both the reactivity and the enantioselectivity of the process. nih.gov

Furthermore, the enantioselective hydrocyanation of alkenes represents a direct and atom-economical route to chiral nitriles. nih.gov Dual electrocatalysis has emerged as a novel strategy to address long-standing challenges in this area, offering broad substrate scope and high functional group tolerance. nih.gov This method combines the electrochemical generation of radical intermediates with catalyst-controlled radical addition to the alkene. nih.gov For cinnamoyl-type structures, which bear resemblance to the phenyl-substituted butanenitrile core, this approach has been successfully applied to esters, ketones, and nitriles. nih.gov The enantioselectivity is often controlled by chiral BOX-type ligands, where attractive interactions between the ligand and the substrate in the transition state are believed to be crucial. nih.gov

While direct enantioselective synthesis of this compound has not been extensively reported, the principles established in these related systems provide a clear roadmap. A plausible approach would involve the asymmetric hydrocyanation of a suitable precursor, such as 3,3-dimethyl-1-phenyl-1-butene, using a chiral catalyst. The table below summarizes the performance of various catalytic systems in the enantioselective synthesis of related α-quaternary nitriles, illustrating the potential for application to this compound.

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee %)Reference
[Pd(allyl)Cl]₂ / Chiral Phosphine Ligand / Phase-Transfer CatalystAllyl 2-cyanoacetatesHighHigh acs.org
Chiral N,N'-dioxide-Co(II) complexSilyl ketene iminesHighHigh nih.gov
Dual Electrocatalysis with Chiral BOX-type LigandsConjugated AlkenesGoodHigh nih.gov
Chiral Dirhodium(II) Carboxylate Catalysts--- mdpi.com

This table presents data for analogous reactions and serves as an illustration of potential synthetic strategies.

Control of Diastereoselectivity in Multi-substituted Systems

In molecules with multiple stereocenters, controlling the relative spatial arrangement of these centers, known as diastereoselectivity, is a critical synthetic challenge. For derivatives of this compound that may contain additional stereocenters, achieving high diastereoselectivity is paramount.

The synthesis of γ-functionalized α,β-unsaturated nitriles from enantioenriched cyanohydrin-O-phosphates and carbonates provides a powerful example of diastereoselective synthesis. nih.gov In these reactions, palladium or iridium catalysts are used to mediate nucleophilic allylic substitution with a variety of nucleophiles. nih.gov The choice of catalyst and nucleophile is crucial for controlling the diastereoselectivity. For instance, dibenzylamine (B1670424) has been shown to be an excellent nucleophile for the synthesis of γ-nitrogenated α,β-unsaturated nitriles with high diastereomeric ratios (up to 98% dr). nih.gov

Another strategy involves the diastereoselective synthesis of substituted chromenopyrrolidinones from amino acid-derived nitriles. researchgate.net This method utilizes a palladium-catalyzed allylative cyclization reaction. researchgate.net While racemization can be a challenge, this approach demonstrates the potential to construct complex heterocyclic systems with control over stereochemistry. researchgate.net

For the synthesis of polysubstituted bicyclobutanes, a highly diastereoselective approach involving the carbometalation of cyclopropenes followed by cyclization has been developed. acs.org This method allows for the creation of up to three stereodefined quaternary centers with a wide range of substituents. acs.org

The following table showcases examples of diastereoselective reactions that could be adapted for the synthesis of multi-substituted derivatives of this compound.

Reaction TypeCatalystSubstrateDiastereomeric Ratio (dr)Reference
Nucleophilic Allylic SubstitutionPalladium or IridiumCyanohydrin-O-phosphatesUp to 98:2 nih.gov
Allylative CyclizationPalladiumAmino acid-derived nitrilesVariable researchgate.net
Carbometalation/CyclizationCopperCyclopropenesExcellent acs.org

This table presents data for analogous reactions and serves as an illustration of potential synthetic strategies.

Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, sustainable approaches focus on the use of environmentally benign solvents, the design of highly efficient and selective catalysts, and the maximization of atom economy to minimize waste.

Development of Green Solvents and Reaction Media

Traditional organic solvents are often volatile, toxic, and flammable, posing significant environmental and safety risks. The development and implementation of green solvents are therefore a key aspect of sustainable synthesis. rsc.orgresearchgate.net For nitrile synthesis, several greener alternatives to conventional solvents have been explored.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net While the solubility of many organic compounds in water can be a limitation, the use of aqueous biphasic systems or the addition of co-solvents can overcome this issue. rsc.org Ionic liquids (ILs) are another class of green solvents that have gained attention. acs.orgnumberanalytics.com They are non-volatile and have tunable properties, which can enhance reaction rates and selectivity. acs.org For example, a simple ionic liquid like 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]) can act as both a catalyst and a reaction medium for the synthesis of nitriles from aldehydes and hydroxylamine hydrochloride. acs.org

Deep eutectic solvents (DES) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. organic-chemistry.org They are often biodegradable, non-toxic, and inexpensive. A deep eutectic mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an efficient catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), also represent a promising green reaction medium. rsc.org scCO₂ is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. rsc.org

The table below compares some properties of common green solvents.

SolventKey PropertiesPotential Application in Nitrile Synthesis
WaterNon-toxic, non-flammable, abundantAqueous biphasic catalysis, co-solvent systems
Ionic LiquidsNon-volatile, tunable, potential catalytic activityAs catalyst and reaction medium
Deep Eutectic SolventsBiodegradable, non-toxic, inexpensiveCatalysis in solvent-free conditions
Supercritical CO₂Non-toxic, non-flammable, easily separableHomogeneous or biphasic catalysis

Catalyst Design for Enhanced Efficiency and Selectivity

The design of catalysts is at the heart of green chemistry, as highly efficient and selective catalysts can significantly reduce energy consumption and waste generation. For nitrile synthesis, catalyst design focuses on several key aspects:

Activity: A highly active catalyst increases the reaction rate, allowing for lower reaction temperatures and shorter reaction times, which saves energy.

Selectivity: A selective catalyst directs the reaction towards the desired product, minimizing the formation of byproducts and simplifying purification. nih.govacs.org For this compound, this includes enantioselectivity and diastereoselectivity.

Recent research has explored various catalytic systems for nitrile synthesis. For instance, cobalt nanoparticles have been investigated for the hydrogenation of nitriles. acs.org The crystal phase of the cobalt nanoparticles can influence their catalytic performance, with hexagonal close-packed (hcp) cobalt showing higher activity and selectivity for the formation of primary amines from nitriles compared to face-centered cubic (fcc) cobalt. acs.org

Ruthenium pincer complexes have also been developed for the catalytic conversion of nitriles under mild conditions. rug.nl These complexes can activate nitriles for various transformations, including hydrogenation and carbon-carbon bond-forming reactions. rug.nl Dual-site catalysts, where two different metal centers work in concert, can also lead to enhanced reactivity and selectivity. nih.gov

Atom Economy and Waste Minimization in Nitrile Synthesis

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

Traditional methods for nitrile synthesis, such as the Sandmeyer reaction or the use of metal cyanides, often have low atom economy and use toxic reagents. rsc.org Modern catalytic methods aim to improve atom economy. For example, the direct hydrocyanation of an alkene to form a nitrile is a 100% atom-economical reaction in theory. wikipedia.org

Mechanistic Investigations of Chemical Transformations Involving 3,3 Dimethyl 2 Phenylbutanenitrile

Reaction Kinetics and Transition State Analysis

The kinetics of a reaction, which dictate its rate and dependence on reactant concentrations, are governed by the energy landscape of the reaction pathway, particularly the structure and energy of the transition state.

Experimental Determination of Rate Laws and Activation Parameters

The rate law of a reaction is an empirical equation that describes how the rate of reaction depends on the concentration of the reactants. This is determined experimentally by systematically varying the concentrations of reactants and observing the effect on the reaction rate. For a hypothetical reaction involving 3,3-dimethyl-2-phenylbutanenitrile, such as a hydrolysis or a reduction, the rate law would likely take the form:

Rate = k[this compound]^m[Reagent]^n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders are determined experimentally and are not necessarily equal to the stoichiometric coefficients of the balanced chemical equation.

The method of initial rates is a common experimental approach to determine reaction orders. This involves measuring the instantaneous rate of reaction at the very beginning of the reaction for various initial concentrations of the reactants.

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further insight into the transition state. These are determined by measuring the temperature dependence of the rate constant. For instance, in a study on the competitive cleavage of C-CN and C-H bonds in 2-methyl-3-butenenitrile, the activation parameters were found to differ significantly for the two pathways, indicating distinct transition state structures. For the C-CN activation, ΔH‡ was 17.3 ± 2.6 kcal/mol and ΔS‡ was -29 ± 7 e.u., while for C-H activation, ΔH‡ was 11.4 ± 5.3 kcal/mol and ΔS‡ was -45 ± 15 e.u. These values suggest that C-H activation is enthalpically favored but entropically disfavored due to a more ordered transition state. A similar experimental approach would be necessary to determine these parameters for reactions of this compound.

A kinetic study on the atmospheric degradation of the structurally related 3,3-dimethylbutanone with various radicals revealed the following rate coefficients at 298 K:

ReactantOxidantRate Coefficient (k) in cm³ molecule⁻¹ s⁻¹
3,3-dimethylbutanoneCl•(4.22 ± 0.27) × 10⁻¹¹
3,3-dimethylbutanoneOH•(1.26 ± 0.05) × 10⁻¹²

These data highlight how the rate of reaction is highly dependent on the nature of the reacting partner.

Elucidation of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. Their detection and characterization are paramount for a complete mechanistic picture. In the atmospheric oxidation of 3,3-dimethylbutanal and 3,3-dimethylbutanone, several reaction intermediates and products have been identified using techniques like Fourier-transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

For example, the reaction of 3,3-dimethylbutanone with Cl atoms leads to the formation of various carbonyl compounds, including acetone (B3395972) and 2,2-dimethylpropanal. In the presence of nitric oxide (NO), nitrated compounds are also formed. The initial step in these gas-phase reactions is typically the abstraction of a hydrogen atom by the radical species, forming an alkyl radical intermediate. This alkyl radical then rapidly reacts with molecular oxygen in the atmosphere to form a peroxy radical, which can then undergo further reactions.

For reactions of this compound in solution, the nature of the intermediates would depend on the specific reaction. For instance, in a nucleophilic substitution at the benzylic position, a carbocation intermediate might be formed, the stability of which would be influenced by the adjacent phenyl group. In reactions involving the nitrile group itself, such as hydrolysis, an imine-like intermediate could be expected.

Stereochemical Progression and Diastereoselective Control

The presence of a chiral center and a bulky tert-butyl group in this compound makes the study of its stereochemistry particularly interesting.

Impact of Steric Hindrance on Reaction Pathways

Steric hindrance, the slowing of chemical reactions due to the spatial bulk of substituents, is a key factor in determining the feasibility and outcome of chemical reactions. The tert-butyl group in this compound exerts significant steric hindrance, which can be expected to influence reaction pathways.

In bimolecular nucleophilic substitution (S_N2) reactions, the nucleophile attacks the carbon center from the side opposite to the leaving group. Bulky substituents on the carbon atom can shield it from this backside attack, thus slowing down or even preventing the S_N2 reaction. This steric hindrance often leads to a competing elimination (E2) reaction becoming the dominant pathway. Computational studies have shown that as the electrophile becomes more sterically hindered, the activation barrier for the S_N2 pathway increases significantly.

However, recent studies on gas-phase reactions have suggested that the role of steric hindrance might be more complex than the classical view. In the reaction of F⁻ with (CH₃)₃CI, it was found that the low S_N2 reactivity was not primarily due to steric hindrance but rather to the competition with the E2 pathway. When the E2 pathway was computationally blocked, the S_N2 reaction proceeded with surprisingly high reactivity.

For this compound, the bulky tert-butyl group would certainly hinder any reaction that requires a nucleophile to approach the chiral center. This could favor reactions at the less hindered phenyl ring or the nitrile group, or it could lead to elimination reactions if a suitable leaving group is present at the benzylic position. A study on the reactivity of butanones showed that the presence of two methyl groups on the carbon alpha to the carbonyl group (as in 3,3-dimethylbutanone) leads to a significant decrease in the reaction rate coefficient, which was attributed to steric hindrance and a reduction in the number of abstractable secondary/tertiary hydrogens.

Detailed Analysis of Chiral Induction Mechanisms

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. In reactions of this compound, the existing stereocenter can influence the stereochemical outcome of reactions at other sites in the molecule.

The synthesis of molecules with multiple stereocenters often relies on diastereoselective reactions, where the stereochemistry of the starting material directs the formation of a specific stereoisomer of the product. For example, in the synthesis of multi-substituted cyclobutanes, catalyst control was used to achieve either α- or β'-selective hydrophosphination with high diastereoselectivity. Similarly, the diastereoselective synthesis of trisubstituted piperidines was achieved by controlling the stereochemistry through kinetic or thermodynamic protonation of a nitronate intermediate.

In a hypothetical reaction of this compound, such as an enolate formation followed by alkylation, the bulky tert-butyl group would likely direct the incoming electrophile to the opposite face of the molecule, leading to a high degree of diastereoselectivity. The precise stereochemical outcome would depend on the specific reaction conditions and the nature of the reagents used.

In-situ Spectroscopic Monitoring of Reaction Mechanisms

In-situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it proceeds, providing valuable data on the concentrations of reactants, intermediates, and products over time. This information is crucial for elucidating complex reaction mechanisms.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for this purpose, as many functional groups have characteristic absorption bands in the infrared spectrum. For instance, the progress of reactions involving the nitrile group (C≡N) in this compound could be monitored by observing the change in its characteristic stretching frequency.

Kinetic and mechanistic studies on the atmospheric reactions of 3,3-dimethylbutanal and 3,3-dimethylbutanone have extensively used in-situ FTIR spectroscopy to monitor the decay of the reactants and the formation of products. This technique, often coupled with a reaction chamber, allows for the determination of reaction rate coefficients and product yields. For solution-phase reactions of this compound, techniques like attenuated total reflectance (ATR)-FTIR spectroscopy could be employed to monitor the reaction progress in real-time without the need for sampling.

Real-time NMR Spectroscopic Analysis of Reaction Progress

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in solution. rsc.orgyoutube.comresearchgate.net By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to track the concentration changes of various species, identify transient intermediates, and elucidate reaction kinetics. researchgate.netnih.gov For the hydrolysis of this compound to its corresponding amide, 3,3-dimethyl-2-phenylbutanamide, and subsequently to 3,3-dimethyl-2-phenylbutanoic acid, real-time NMR offers a window into the transformation of the nitrile functional group.

In a typical real-time ¹H NMR experiment monitoring the hydrolysis of this compound, specific proton signals of the reactant, intermediate, and product would be monitored over time. The disappearance of the signal corresponding to the α-proton of the nitrile and the appearance of new signals for the amide and carboxylic acid would be observed.

Illustrative ¹H NMR Data for Monitoring the Hydrolysis of this compound:

CompoundFunctional GroupProtonExpected Chemical Shift (δ, ppm)
This compound Nitrileα-CH~3.8 - 4.2
Phenyl-H~7.2 - 7.5
tert-Butyl-H~1.1
3,3-Dimethyl-2-phenylbutanamide Amideα-CH~3.5 - 3.9
Phenyl-H~7.2 - 7.5
tert-Butyl-H~1.0
Amide-NH₂~5.5 - 7.5 (broad)
3,3-Dimethyl-2-phenylbutanoic Acid Carboxylic Acidα-CH~3.4 - 3.8
Phenyl-H~7.2 - 7.5
tert-Butyl-H~1.0
Carboxyl-OH~10 - 12 (broad)

Note: These are estimated chemical shifts and can vary based on solvent and other experimental conditions. The disappearance of the nitrile's α-CH signal and the appearance and subsequent change of the amide and carboxylic acid α-CH and NH/OH signals would allow for kinetic profiling of the reaction.

Similarly, ¹³C NMR spectroscopy, although requiring longer acquisition times, provides complementary information. The most significant change would be observed in the chemical shift of the carbon atom of the nitrile group as it is converted to an amide and then a carboxylic acid.

Illustrative ¹³C NMR Data for Functional Group Transformation:

CompoundFunctional GroupCarbonExpected Chemical Shift (δ, ppm)
This compound NitrileC≡N~115 - 125 ucalgary.ca
3,3-Dimethyl-2-phenylbutanamide AmideC=O~170 - 175
3,3-Dimethyl-2-phenylbutanoic Acid Carboxylic AcidC=O~175 - 185

Note: The distinct chemical shift ranges for the carbon of the nitrile, amide, and carboxylic acid functional groups allow for clear differentiation and quantification of each species throughout the reaction. researchgate.net

Vibrational Spectroscopy for Tracking Functional Group Transformations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is exceptionally well-suited for monitoring chemical reactions that involve changes in functional groups. biorizon.eu The nitrile (C≡N), amide (C=O), and carboxylic acid (C=O and O-H) groups all have distinct and characteristic vibrational frequencies. rsc.org Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly powerful technique for in-situ reaction monitoring as it allows for the analysis of liquid samples without preparation. mt.comspectroscopyonline.com

During the hydrolysis of this compound, the progress of the reaction can be tracked by observing the disappearance of the C≡N stretching vibration and the appearance of the characteristic bands of the amide and carboxylic acid products.

The C≡N stretch in nitriles typically appears in a relatively uncongested region of the infrared spectrum, making it an excellent probe for monitoring the consumption of the starting material. rsc.org For an aromatic nitrile like this compound, this peak is expected between 2240 and 2220 cm⁻¹. rsc.org

As the reaction proceeds to form 3,3-dimethyl-2-phenylbutanamide, a strong absorption band corresponding to the amide I band (primarily C=O stretching) would appear around 1650 cm⁻¹. Additionally, the N-H bending and stretching vibrations of the primary amide would also become visible. Further hydrolysis to 3,3-dimethyl-2-phenylbutanoic acid would be indicated by the appearance of a C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹ and a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹. researchgate.net

Illustrative Vibrational Spectroscopy Data for Hydrolysis of this compound:

CompoundFunctional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
This compound NitrileC≡N stretch2220 - 2240 rsc.org
3,3-Dimethyl-2-phenylbutanamide AmideC=O stretch (Amide I)~1650
N-H bend~1600
N-H stretch~3200, ~3350 (doublet)
3,3-Dimethyl-2-phenylbutanoic Acid Carboxylic AcidC=O stretch~1700
O-H stretch2500 - 3300 (broad)

Note: These are characteristic frequency ranges and can be influenced by factors such as solvent and hydrogen bonding.

Computational studies using methods like Density Functional Theory (DFT) can complement experimental vibrational spectroscopy by predicting the vibrational frequencies of reactants, intermediates, and products, aiding in the assignment of observed spectral bands. rsc.orgacs.org Although detailed experimental vibrational spectroscopic studies tracking the transformation of this compound are not prevalent in published literature, the application of in-situ FTIR for monitoring similar organic transformations is a well-established and powerful methodology. spectroscopyonline.comudel.edu

Computational and Theoretical Studies on 3,3 Dimethyl 2 Phenylbutanenitrile

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons, which dictate its stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Bonding Analysis

Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the geometry and electronic structure of molecules. mdpi.com For 3,3-Dimethyl-2-phenylbutanenitrile, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G**, would be utilized to determine its most stable three-dimensional structure. researchgate.net This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state.

Table 1: Predicted Structural Parameters for this compound (Analogous Systems) This table presents hypothetical data based on typical values from DFT calculations on similar organic molecules, as direct experimental or computational data for this compound was not found in the provided search results.

ParameterPredicted Value
C-C (phenyl-CH) bond length~1.52 Å
C-C (tert-butyl-CH) bond length~1.54 Å
C-C≡N bond angle~178°
Dihedral angle (Phenyl-C-C-tert-butyl)Dependent on the most stable conformer

Ab Initio Methods for High-Accuracy Energy and Property Prediction

For even higher accuracy in energy and property predictions, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark values for the molecule's energy and properties. Such high-level calculations are crucial for accurately determining the relative energies of different conformers and for predicting spectroscopic properties.

Conformational Landscape Analysis and Rotational Barriers

The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements known as conformations. A key aspect of computational analysis is to map the conformational landscape to identify the most stable conformers (energy minima) and the energy barriers between them (transition states).

For this compound, the rotation around the C-C bond connecting the chiral center to the phenyl group and the C-C bond to the tert-butyl group are of primary importance. Studies on structurally similar molecules, like 2,3-dimethylbutane, have shown that the relative stability of staggered and eclipsed conformations can be determined through computational scans of the potential energy surface. stackexchange.comvaia.com In the case of this compound, the bulky tert-butyl and phenyl groups would lead to significant steric hindrance, making the anti-periplanar arrangement of these groups likely the most stable conformation.

Table 2: Hypothetical Relative Energies of this compound Conformers This table presents a hypothetical energy profile based on general principles of conformational analysis for sterically hindered molecules.

Conformer (Dihedral Angle Phenyl-C-C-tert-butyl)Relative Energy (kcal/mol)Stability
Anti (~180°)0.0 (Global Minimum)Most Stable
Gauche (~60°)> 3.0Less Stable
Eclipsed (0°)> 5.0 (Rotational Barrier)Least Stable (Transition State)

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govnih.govmdpi.comaps.org

Simulating Solvent-Solute Interactions and Conformational Dynamics

MD simulations can model the behavior of this compound in different solvent environments. By simulating the interactions between the solute molecule and a large number of solvent molecules, it is possible to understand how the solvent influences the conformational preferences and the dynamics of the molecule. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. The simulations would track the trajectory of each atom over time, providing insights into the flexibility of the molecule and the timescales of conformational changes.

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry is also instrumental in predicting the reactivity of a molecule and in modeling the pathways of chemical reactions.

For this compound, reactivity indices derived from DFT, such as the Fukui functions and the dual descriptor, can be used to identify the most reactive sites for nucleophilic and electrophilic attack. mdpi.com The nitrile group, for instance, is known to be susceptible to hydrolysis or reduction, and computational models could elucidate the mechanisms of these reactions.

Furthermore, reaction pathway modeling can be used to study potential synthetic routes or degradation pathways. For example, the reaction of related carbonyl compounds like 3,3-dimethylbutanal with atmospheric radicals has been studied, providing a framework for how similar computational investigations could be applied to this compound to understand its atmospheric chemistry or metabolic fate. copernicus.orgresearchgate.netcopernicus.org Computational modeling of cycloaddition reactions involving similar nitrile oxides also showcases the power of these methods in understanding reaction mechanisms. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Electrophilicity/Nucleophilicity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting chemical reactivity. The theory posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies of these orbitals and the gap between them are critical determinants of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is the most electron-rich part of the molecule. The LUMO, conversely, is likely centered on the antibonding orbitals of the nitrile group (C≡N) and the phenyl ring. The energy of the HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity).

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices

ParameterRepresentative ValueSignificance
HOMO Energy~ -7.0 eVIndicates electron-donating ability
LUMO Energy~ -1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 5.5 eVRelates to chemical stability and reactivity
Electronegativity (χ)~ 4.25 eVMeasures the tendency to attract electrons
Chemical Hardness (η)~ 2.75 eVCorrelates with resistance to change in electron distribution
Electrophilicity Index (ω)~ 3.30 eVQuantifies the overall electrophilic nature

Note: The values presented in this table are illustrative and based on typical ranges for similar organic molecules. They are not the result of specific quantum chemical calculations on this compound.

Transition State Modeling and Energy Profile Construction

Computational chemistry provides powerful tools for mapping the energy landscape of a chemical reaction. By modeling the transition state (TS) and constructing a reaction energy profile, chemists can gain a detailed understanding of the reaction mechanism and predict its feasibility. The transition state is the highest point on the minimum energy path connecting reactants and products and represents the energetic barrier that must be overcome for the reaction to occur.

For reactions involving this compound, such as nucleophilic addition to the nitrile group or substitution at the benzylic position, transition state modeling can reveal the geometry of the activated complex and the activation energy (ΔG‡). For instance, in a hypothetical hydrolysis of the nitrile group, computational methods like Density Functional Theory (DFT) could be used to locate the transition state for the attack of a water molecule or hydroxide (B78521) ion on the carbon atom of the nitrile.

The resulting energy profile would illustrate the relative energies of the reactants, transition state, any intermediates, and the products. This profile provides crucial information about the reaction's kinetics and thermodynamics.

Table 2: Hypothetical Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0Starting materials (e.g., this compound and a nucleophile)
Transition State 1+20Energy barrier for the initial nucleophilic attack
Intermediate-5A metastable species formed during the reaction
Transition State 2+15Energy barrier for a subsequent step (e.g., proton transfer)
Products-10Final products of the reaction

Note: This table presents a hypothetical energy profile for an illustrative reaction. The energy values are not based on actual calculations for a specific reaction of this compound.

Computational Insights into Steric Shielding Effects

The structure of this compound is characterized by a bulky tert-butyl group attached to the carbon atom adjacent to the phenyl ring and the nitrile functionality. This tert-butyl group exerts a significant steric influence, shielding the reactive centers of the molecule from attack.

Computational methods can be employed to visualize and quantify these steric effects. By generating a molecular electrostatic potential (MEP) map, it is possible to visualize the regions of the molecule that are sterically accessible or hindered. The MEP map plots the electrostatic potential on the electron density surface, with different colors representing regions of positive, negative, and neutral potential. Sterically crowded regions, such as the space occupied by the tert-butyl group, would effectively block access to nearby functional groups.

This steric shielding has important implications for the reactivity of this compound. For example, it would likely hinder the approach of a nucleophile to the benzylic carbon, making SN2 reactions at this center less favorable compared to a less sterically encumbered analogue. Similarly, the nitrile group, while electronically susceptible to nucleophilic attack, would be partially shielded by the adjacent bulky group. Computational studies on related systems have demonstrated that bulky substituents can significantly alter reaction pathways and selectivities by imposing such steric constraints.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethyl 2 Phenylbutanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide primary information on the chemical environments, two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. These techniques display correlations between nuclei, revealing the bonding framework and spatial arrangement. ipb.pt

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3,3-Dimethyl-2-phenylbutanenitrile, a COSY spectrum would be expected to show a crucial correlation between the single benzylic proton (H2) and the protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlation). ipb.pt It allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, protons. For instance, the signal for the benzylic proton (H2) would correlate with the benzylic carbon (C2), and the signals for the nine equivalent tert-butyl protons would correlate with the three equivalent methyl carbons of the tert-butyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range couplings between protons and carbons (typically 2-4 bonds). This is instrumental in piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. Key expected HMBC correlations for this compound would include:

Correlations from the tert-butyl protons to the quaternary carbon (C3) and the benzylic carbon (C2).

Correlations from the benzylic proton (H2) to the carbons of the phenyl ring and the nitrile carbon (C1).

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. NOESY is critical for determining stereochemistry and conformation. In this molecule, NOESY would reveal spatial proximity between the benzylic proton (H2) and the ortho-protons of the phenyl ring, as well as between H2 and the protons of the bulky tert-butyl group, providing insight into the molecule's preferred conformation.

The following tables summarize the anticipated NMR data for this compound.

Table 1: Predicted ¹H NMR Chemical Shift Assignments

Atom Label Multiplicity Predicted Chemical Shift (ppm) Integration
C(CH₃)₃ H4 Singlet ~1.10 9H
CH H2 Singlet ~3.80 1H

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

Atom Label Predicted Chemical Shift (ppm)
C≡N C1 ~120
CH C2 ~45
C(CH₃)₃ C3 ~35
C(CH₃)₃ C4 ~28
C-ipso C-Ar ~135
C-ortho C-Ar ~129
C-meta C-Ar ~128

Solid-State NMR for Crystalline Forms and Intermolecular Interactions

In contrast to solution NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR (ssNMR) spectra are influenced by these orientation-dependent forces. wikipedia.org This makes ssNMR a powerful tool for studying the structure of crystalline materials. By employing techniques like Magic Angle Spinning (MAS), high-resolution spectra can be obtained from solid samples, providing information that is inaccessible in solution. libretexts.org

For this compound, ssNMR could be used to:

Identify and characterize polymorphs: Different crystalline forms of the same compound will have distinct crystal packing, leading to different local environments for the nuclei. These differences manifest as variations in chemical shifts and line shapes in the ssNMR spectra, allowing for the unambiguous identification and characterization of different polymorphs.

Probe intermolecular interactions: Techniques like cross-polarization (CP) and through-space correlation experiments in the solid state can identify nuclei that are in close spatial proximity, even between adjacent molecules in the crystal lattice. This can reveal details about intermolecular forces, such as C-H···π interactions between the tert-butyl or benzylic protons of one molecule and the phenyl ring of a neighbor.

Mass Spectrometry for Fragmentation Pathways and Elemental Compositional Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Compositional Determination

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its measured mass, as each unique formula has a distinct exact mass. For this compound, HRMS would be used to confirm the elemental composition of C₁₂H₁₅N. uni.lu

Table 3: HRMS Data for the Protonated Molecule

Ion Formula Adduct Calculated Mass (m/z) Observed Mass (m/z)
[C₁₂H₁₅N + H]⁺ [M+H]⁺ 174.12773 ~174.1277

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem Mass Spectrometry (MS/MS) is a multi-step process used to probe the structure of ions. nih.gov An ion of interest (a precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions (product ions), and these fragments are then analyzed. unito.itnih.gov This technique provides detailed information about the connectivity and stability of different parts of the molecule.

For the [M+H]⁺ ion of this compound (m/z ~174.1), the fragmentation pathways are expected to be dominated by the cleavage of bonds that lead to stable fragments. The most probable fragmentation would involve the loss of the neutral tert-butyl radical, a highly stable radical, to form a resonance-stabilized benzylic cation.

Table 4: Predicted MS/MS Fragmentation Data

Precursor Ion (m/z) Proposed Fragment Ion Structure Fragment m/z Neutral Loss
174.1 [C₆H₅-CH-C(CH₃)₃]⁺ 117.1 C₄H₉ (tert-butyl)
174.1 [C(CH₃)₃-CH-CN]⁺ 97.1 C₆H₅ (phenyl)

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

For a chiral molecule like this compound, single-crystal X-ray diffraction is the only method that can unambiguously determine its absolute configuration without reference to other chiral standards. The analysis would provide:

Absolute Stereochemistry: Definitive assignment of the R or S configuration at the chiral center (C2).

Molecular Conformation: Precise measurement of all bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including the unit cell dimensions and space group symmetry. This reveals the nature and geometry of intermolecular interactions that stabilize the crystal structure. weizmann.ac.il

While a crystal structure for this compound is not publicly available, a successful analysis would yield data similar to that presented in the representative table below.

Table 5: Representative Crystallographic Data for a Small Organic Molecule

Parameter Value
Chemical Formula C₁₂H₁₅N
Crystal System Monoclinic
Space Group P2₁ (chiral)
a (Å) ~8.2
b (Å) ~10.7
c (Å) ~13.0
α (°) 90
β (°) ~98
γ (°) 90
Volume (ų) ~1120

Single Crystal X-ray Diffraction for Bond Parameters and Molecular Packing

Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays, a diffraction pattern is generated, which can be mathematically analyzed to yield a detailed model of the crystal structure. This model provides highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, SC-XRD data reveals how individual molecules are arranged relative to one another in the crystal lattice, a concept known as molecular packing. This includes the identification of intermolecular interactions such as van der Waals forces, and for chiral molecules, the determination of the absolute stereochemistry in a crystalline state.

Despite the utility of this technique, a search of publicly available scientific literature and crystallographic databases did not yield any specific single crystal X-ray diffraction data for this compound. Therefore, experimentally determined bond parameters and molecular packing diagrams for this compound are not available at this time. Theoretical calculations could provide estimates for these parameters, but have not been reported.

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a solid sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffraction pattern is a fingerprint of the material's crystalline phases. Current time information in Bangalore, IN.lookchem.com

PXRD is particularly valuable for:

Phase Identification: Comparing the experimental diffraction pattern to databases allows for the identification of the crystalline solid.

Crystallinity Assessment: The technique can distinguish between crystalline and amorphous (non-crystalline) materials. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in broad, diffuse halos.

Polymorphism Studies: Polymorphs are different crystalline forms of the same compound. PXRD can identify the presence of different polymorphs in a sample, as each will have a unique diffraction pattern. Current time information in Bangalore, IN.

A review of scientific literature indicates that no experimental powder X-ray diffraction patterns for this compound have been published. Consequently, there are no available data to confirm its crystallinity or to investigate the potential existence of polymorphs for this specific compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Symmetry

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups (e.g., C≡N, C-H, phenyl group) absorb at characteristic frequencies.

Raman Spectroscopy: Involves the inelastic scattering of monochromatic light (usually from a laser). The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy.

A comprehensive search of scientific databases reveals a lack of published experimental IR and Raman spectra specifically for this compound. While spectra for analogous compounds exist, data for the target molecule remains unavailable. researchgate.netnist.gov

Detailed Vibrational Band Assignment and Overtones Analysis

A detailed analysis of an IR or Raman spectrum involves assigning each observed absorption band or scattering peak to a specific molecular vibration (e.g., stretching, bending, rocking). This is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. Overtones, which are weaker bands appearing at approximately integer multiples of a fundamental vibrational frequency, can also be analyzed to provide deeper insight into the molecule's vibrational behavior and anharmonicity.

Without experimental spectra for this compound, a detailed vibrational band assignment and overtone analysis cannot be performed. Theoretical predictions could be made, but have not been found in the surveyed literature.

Chiroptical Spectroscopies for Stereochemical Purity and Configuration

This compound possesses a chiral center at the carbon atom bonded to the phenyl and nitrile groups. Chiroptical spectroscopy techniques are essential for studying such chiral molecules, as they respond differently to left- and right-circularly polarized light.

Circular Dichroism (CD) for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-racemic sample (one containing an excess of one enantiomer over the other) will produce a CD spectrum with positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption.

The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. This makes CD an invaluable tool for determining the stereochemical purity of a chiral compound. Furthermore, the sign and shape of the Cotton effects can often be correlated to the absolute configuration (R or S) of the chiral center, typically through comparison with structurally related compounds of known configuration or with theoretical calculations.

No experimental Circular Dichroism data for this compound has been reported in the scientific literature. Therefore, an analysis of its enantiomeric excess or absolute configuration using this method is not currently possible.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows the variation of specific rotation, providing information that is complementary to a CD spectrum. The two phenomena are related through the Kronig-Kramers transforms.

ORD can be used to:

Determine the absolute configuration of chiral molecules by analyzing the shape and sign of the ORD curve, particularly the Cotton effect around an absorption maximum.

Study conformational changes in molecules.

As with other spectroscopic data for this compound, there are no published Optical Rotatory Dispersion studies for this compound.

Chemical Reactivity and Derivatization Strategies for 3,3 Dimethyl 2 Phenylbutanenitrile

Reactions at the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition. These reactions provide pathways to introduce new functional groups such as carboxylic acids, amides, amines, and ketones.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and can be performed under either acidic or basic conditions. The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions.

Under acidic conditions, the nitrile is heated with an aqueous acid solution, such as hydrochloric acid or sulfuric acid. The nitrile nitrogen is first protonated, increasing the electrophilicity of the nitrile carbon, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the resulting amide yield the corresponding carboxylic acid and an ammonium (B1175870) salt. For 3,3-dimethyl-2-phenylbutanenitrile, this would result in the formation of 3,3-dimethyl-2-phenylbutanoic acid.

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting imine anion is then protonated by water to form an amide, which is further hydrolyzed to the carboxylate salt. Acidification of the reaction mixture is necessary to obtain the final carboxylic acid product.

The steric hindrance imposed by the tert-butyl group in this compound is expected to slow down the rate of hydrolysis compared to less hindered nitriles. Harsher reaction conditions, such as higher temperatures and longer reaction times, may be required to achieve complete conversion.

ReactionReagentsIntermediateFinal Product
Acidic HydrolysisH3O+, Heat3,3-Dimethyl-2-phenylbutanamide3,3-Dimethyl-2-phenylbutanoic Acid
Basic Hydrolysis1. NaOH, H2O, Heat; 2. H3O+3,3-Dimethyl-2-phenylbutanamide3,3-Dimethyl-2-phenylbutanoic Acid

Reduction to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Complete reduction to a primary amine is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent, followed by an aqueous workup. researchgate.net Catalytic hydrogenation with hydrogen gas over a metal catalyst, such as palladium, platinum, or Raney nickel, can also be employed to yield the primary amine, 3,3-dimethyl-2-phenylbutan-1-amine. The steric bulk of the tert-butyl group might necessitate higher pressures or more active catalysts for the hydrogenation to proceed efficiently.

Partial reduction of nitriles to aldehydes can be accomplished using reducing agents such as diisobutylaluminum hydride (DIBAL-H). This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The reaction proceeds via the formation of an imine intermediate, which is hydrolyzed upon aqueous workup to afford the aldehyde, 3,3-dimethyl-2-phenylbutanal.

TransformationReagentsProduct
Reduction to Amine1. LiAlH4, Ether; 2. H2O3,3-Dimethyl-2-phenylbutan-1-amine
Reduction to AmineH2, Pd/C or PtO2 or Raney Ni3,3-Dimethyl-2-phenylbutan-1-amine
Reduction to Aldehyde1. DIBAL-H, Toluene (B28343), -78 °C; 2. H2O3,3-Dimethyl-2-phenylbutanal

Nucleophilic Addition Reactions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard reagents and organolithium compounds. chemistrysteps.comucalgary.ca This reaction provides a convenient route for the synthesis of ketones.

The addition of a Grignard reagent (R-MgX) to this compound would proceed through a magnesium salt of an imine intermediate. Subsequent hydrolysis of this intermediate in an acidic aqueous workup yields a ketone. chemistrysteps.comucalgary.ca For instance, reaction with methylmagnesium bromide would produce 4,4-dimethyl-3-phenylpentan-2-one. Due to the steric hindrance around the nitrile group, these reactions may require longer reaction times or higher temperatures to proceed to completion. The reaction is generally performed in an anhydrous ethereal solvent. chemistrysteps.com

NucleophileReagentIntermediateFinal Product (after hydrolysis)
Grignard ReagentR-MgXImine-magnesium saltKetone (R-CO-CH(Ph)C(CH3)3)
Organolithium ReagentR-LiImine-lithium saltKetone (R-CO-CH(Ph)C(CH3)3)

Reactions at the Phenyl Moiety

The phenyl group of this compound can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The substituent already present on the ring, the -CH(CN)C(CH3)3 group, will influence the position of incoming electrophiles.

Electrophilic Aromatic Substitution Patterns

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

ReactionReagentsExpected Major Product(s)
NitrationHNO3, H2SO43,3-Dimethyl-2-(3-nitrophenyl)butanenitrile
BrominationBr2, FeBr33,3-Dimethyl-2-(3-bromophenyl)butanenitrile
SulfonationSO3, H2SO43-(1-Cyano-2,2-dimethylpropyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl33,3-Dimethyl-2-(3-acylphenyl)butanenitrile

It is important to note that Friedel-Crafts reactions are often unsuccessful on strongly deactivated aromatic rings. pressbooks.publibretexts.orglumenlearning.com The steric hindrance from the tert-butyl group might also influence the regioselectivity, potentially favoring substitution at the less hindered meta position over the other meta position if electronic factors were to allow for any ortho/para direction.

Metal-Catalyzed Cross-Coupling Reactions

The phenyl group of this compound can be functionalized through metal-catalyzed cross-coupling reactions, provided it is first converted into a suitable derivative, such as an aryl halide or triflate. For example, if the starting material was 3,3-dimethyl-2-(4-bromophenyl)butanenitrile, the bromine atom could participate in various palladium-catalyzed cross-coupling reactions.

The Suzuki reaction, which couples an aryl halide with an organoboron compound, is a powerful tool for forming carbon-carbon bonds. harvard.edunih.gov Similarly, the Heck reaction couples an aryl halide with an alkene. The steric bulk of the substituent ortho to the halogen can significantly impact the efficiency of these reactions, often requiring specialized bulky phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.gov

ReactionCoupling PartnersCatalyst System (Typical)Product Type
Suzuki CouplingAryl-Br + R-B(OH)2Pd(PPh3)4, baseBiaryl or Aryl-Alkyl
Heck CouplingAryl-Br + AlkenePd(OAc)2, PPh3, baseAryl-Alkene
Sonogashira CouplingAryl-Br + Terminal AlkynePdCl2(PPh3)2, CuI, baseAryl-Alkyne
Buchwald-Hartwig AminationAryl-Br + AminePd2(dba)3, Ligand, baseAryl-Amine

These reactions would allow for the introduction of a wide variety of substituents onto the phenyl ring, further expanding the chemical diversity of derivatives obtainable from this compound.

Reactions at the Butane Backbone and Alpha-Carbon

The chemical reactivity of this compound is largely dictated by the presence of the nitrile group, the phenyl ring, and the sterically hindered butane backbone. The key reactive sites include the alpha-carbon, which is activated by both the adjacent phenyl and nitrile groups, and the C-H bonds of the aromatic ring and the aliphatic chain.

The proton on the alpha-carbon (the carbon atom attached to both the phenyl and nitrile groups) of this compound is acidic due to the electron-withdrawing nature of the nitrile group and the resonance-stabilizing effect of the phenyl ring. This allows for deprotonation by a strong base to form a resonance-stabilized carbanion. This process, known as alpha-metallation, generates a potent nucleophile that can react with a wide range of electrophiles in what is known as electrophilic trapping.

The general scheme for this reaction is as follows:

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), sodium hydride (NaH), or sodium ethoxide, removes the alpha-proton to form the carbanion.

Electrophilic Attack: The resulting carbanion attacks an electrophilic species (E+), forming a new carbon-carbon or carbon-heteroatom bond at the alpha-position.

This strategy is a cornerstone for the synthesis of α,α-disubstituted nitriles. acs.org The choice of base and reaction conditions is crucial to ensure efficient deprotonation without competing side reactions. The bulky tert-butyl group in this compound provides significant steric hindrance, which can influence the approach of the base and the subsequent electrophile.

Common electrophiles that can be used in this trapping step include:

Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide): For the introduction of new alkyl chains.

Carbonyl compounds (aldehydes and ketones): Resulting in the formation of β-hydroxynitriles after a nucleophilic addition.

Acyl chlorides or esters: To introduce an acyl group, leading to β-ketonitriles. chemicalbook.com

Michael acceptors (e.g., α,β-unsaturated ketones): For conjugate addition reactions.

Table 1: Examples of Alpha-Metallation and Electrophilic Trapping Reactions for Nitriles
BaseElectrophileProduct TypePotential Application for this compound
Lithium diisopropylamide (LDA)Alkyl Halide (R-X)α-AlkylnitrileSynthesis of quaternary α-carbon nitriles
Sodium Hydride (NaH)Ketone (R₂C=O)β-HydroxynitrileFormation of functionalized alcohol derivatives
Sodium Ethoxide (EtONa)Acyl Chloride (RCOCl)β-KetonitrileSynthesis of precursors for diketones and heterocycles chemicalbook.com
Potassium tert-butoxide (t-BuOK)α,β-Unsaturated EsterMichael AdductCreation of polyfunctionalized nitrile compounds

Beyond ionic pathways, the butane backbone and alpha-carbon of this compound can undergo radical reactions and C-H functionalization. These methods offer alternative and often complementary strategies for modifying the molecule.

Radical Reactions: A radical can be generated at the alpha-position through homolytic cleavage of the C-H bond, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide under thermal or photochemical conditions. The resulting tertiary radical is stabilized by both the phenyl and nitrile groups. This radical intermediate can then participate in various transformations, including:

Addition to Alkenes: The cyanomethyl radical can add across the double bond of an alkene, initiating a chain reaction for polymerization or leading to a single adduct. acs.org

Atom Transfer Radical Addition (ATRA): Reaction with compounds containing weak bonds (e.g., polyhalogenated alkanes) to form new functionalized products.

Dimerization: Two alpha-carbon radicals can combine in a termination step, although this is often a minor pathway in synthetic applications. libretexts.org

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-installed functional groups. For this compound, there are several potential sites for C-H functionalization:

Alpha-Carbon: As discussed in radical reactions, the α-C-H bond can be functionalized. Oxidative functionalization, often catalyzed by transition metals, can couple the α-position with various partners. acs.org

Aromatic Ring: The nitrile group can act as a directing group in transition metal-catalyzed C-H activation, typically favoring functionalization at the ortho or meta positions of the phenyl ring. nih.gov For instance, palladium-catalyzed reactions can introduce aryl, alkyl, or other functional groups at specific positions on the benzene (B151609) ring, guided by the nitrile moiety. nih.gov

Tert-butyl Group: The C-H bonds of the tert-butyl group are generally less reactive. However, under harsh conditions or with specific catalytic systems (e.g., enzymatic or biomimetic oxidation), functionalization of these primary C-H bonds might be achievable, leading to hydroxylated or otherwise modified derivatives.

Table 2: Potential C-H Functionalization Strategies
PositionReaction TypeCatalyst/Reagent ExamplePotential Product
Alpha-CarbonOxidative CouplingCu or Fe salts with peroxideα-Hydroxylated or α-alkoxylated nitrile
Phenyl Ring (meta)Directed C-H ArylationPd(OAc)₂ with a directing templateMeta-aryl substituted phenylbutanenitrile nih.gov
Phenyl Ring (ortho)Directed C-H OlefinationRh(III) or Ru(II) complexesOrtho-alkenyl substituted phenylbutanenitrile
Tert-butyl GroupRadical HalogenationN-Bromosuccinimide (NBS)Brominated tert-butyl group derivative

Synthesis of Novel Heterocyclic Compounds from this compound

The nitrile group is a versatile functional group that can be used as a linchpin for the construction of various nitrogen-containing heterocycles. This compound serves as a valuable precursor for such syntheses through cycloaddition and condensation pathways.

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, reacting with 1,3-dipoles or other multi-atom systems to form five- or six-membered rings. These reactions are powerful methods for constructing heterocyclic frameworks with high atom economy. researchgate.netmdpi.com

[3+2] Cycloadditions: This is a common strategy where the nitrile reacts with a 1,3-dipole. Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones.

Reaction with organic azides (R-N₃) in the presence of a catalyst (e.g., Lewis acids) can yield tetrazoles.

Reaction with nitrile oxides (R-CNO) can produce 1,2,4-oxadiazoles. mdpi.com

Reaction with nitrilimines can lead to the formation of 1,2,4-triazoles. mdpi.com

[4+2] Cycloadditions (Diels-Alder type): While less common for simple nitriles, activated nitriles can act as dienophiles in Diels-Alder reactions with electron-rich dienes. A more modern approach involves the Lewis acid-catalyzed [4+2] cycloaddition between nitriles and donor-acceptor (D-A) cyclobutanes, which provides access to functionalized tetrahydropyridines. researchgate.net

The steric bulk of the tert-butyl group in this compound may influence the rate and regioselectivity of these cycloaddition reactions.

Condensation reactions provide another major route to heterocycles from this compound. These reactions typically involve the formation of one or more new bonds through the elimination of a small molecule like water or ammonia.

Two main strategies can be employed:

Reactions involving the alpha-carbon: The carbanion generated by deprotonation of the alpha-carbon can react as a nucleophile with multifunctional electrophiles. For example, condensation with a 1,3-dicarbonyl compound or a related synthon could lead to substituted pyridines or pyrimidines after subsequent cyclization and aromatization steps. Similarly, reaction with α-haloketones followed by intramolecular cyclization can yield substituted pyrroles or furans.

Reactions involving the nitrile group: The nitrile group itself can undergo nucleophilic attack.

Condensation with hydrazines can lead to the formation of 1,2,4-triazoles or other related heterocycles, depending on the coreactant.

Reaction with 1,2- or 1,3-dinucleophiles such as ethylenediamine or ethanolamine can be used to construct rings like imidazoles or oxazoles, respectively. This often requires initial activation or reduction of the nitrile group.

A synthetic approach could involve a Michael addition of the nitrile's alpha-carbanion to a suitable acceptor, followed by an intramolecular condensation to build the heterocyclic ring. nih.gov

Advanced Analytical Methodologies for 3,3 Dimethyl 2 Phenylbutanenitrile Research

Chromatographic Separations and Purity Assessment

Chromatography is the cornerstone of analytical chemistry, providing powerful means to separate components of a mixture for subsequent identification and quantification. For a chiral molecule like 3,3-Dimethyl-2-phenylbutanenitrile, chromatographic techniques are indispensable for both purity assessment and the critical determination of its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds and is particularly powerful for the separation of enantiomers. phenomenex.com The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is of paramount importance in pharmaceutical and chemical research. heraldopenaccess.us This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.comchiralpedia.com

The separation of the enantiomers of this compound can be accomplished using polysaccharide-based chiral columns, which are known for their broad applicability in separating chiral compounds. phenomenex.comnih.gov The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is optimized to achieve baseline resolution of the enantiomeric peaks. chiralpedia.com The purity of the sample is determined by the total area of all peaks in the chromatogram, while the enantiomeric excess is calculated from the relative areas of the two enantiomer peaks. umn.edu

Table 1: Representative HPLC Conditions for Chiral Separation of this compound
ParameterCondition
ColumnChiral Stationary Phase (e.g., Polysaccharide-based)
Mobile PhaseHexane:Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectorUV at 254 nm
Column Temperature25 °C
Injection Volume10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. bcin.info While this compound itself has limited volatility, it can be analyzed by GC, particularly for trace analysis of volatile impurities or after conversion into a more volatile derivative. researchgate.netchromatographyonline.com Derivatization is a common strategy to enhance the volatility and thermal stability of polar analytes, leading to improved chromatographic peak shape and sensitivity. researchgate.netresearchgate.netsigmaaldrich.com For nitriles, methods like silylation can be employed to modify the molecule for better GC performance. youtube.comyoutube.com

The analysis of trace impurities is critical for quality control. GC, especially when coupled with a highly sensitive detector like a flame ionization detector (FID) or a mass spectrometer (MS), can detect and quantify minute levels of volatile contaminants that may be present in a sample of this compound. For instance, the presence of residual starting materials or side-products from its synthesis can be monitored.

Table 2: Illustrative GC Parameters for Analysis of this compound
ParameterCondition
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at a constant flow of 1.2 mL/min
Injector Temperature250 °C
Oven ProgramInitial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Derivatization (optional)Silylation with a reagent like BSTFA to increase volatility

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. selvita.comchromatographyonline.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages, including faster separations, reduced organic solvent consumption, and lower backpressures. selvita.comyoutube.com These features make SFC particularly well-suited for high-throughput screening and preparative-scale purification of enantiomers. selvita.comchromatographyonline.com

For the chiral separation of this compound, polysaccharide-based chiral stationary phases are highly effective in SFC. phenomenex.com The addition of a small percentage of a polar co-solvent, such as methanol (B129727) or ethanol, to the supercritical CO2 mobile phase is typically required to modulate retention and selectivity. chromatographyonline.com The unique properties of supercritical fluids allow for high flow rates without a significant loss in chromatographic efficiency, leading to rapid and high-resolution separations of enantiomers. chromatographyonline.com

Table 3: Typical SFC Conditions for Chiral Separation of this compound
ParameterCondition
ColumnChiral Stationary Phase (e.g., Amylose or Cellulose-based)
Mobile PhaseSupercritical CO2 with 15% Methanol as co-solvent
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature40 °C
DetectorUV-Vis Detector

Hyphenated Techniques for Comprehensive Structural Confirmation and Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For a compound like this compound, these techniques are invaluable for unambiguous structural confirmation and for the analysis of complex mixtures, such as those encountered in metabolism studies or reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net For volatile impurities or derivatized this compound, GC-MS provides not only retention time data but also mass spectra, which offer detailed structural information based on the fragmentation pattern of the molecule. whitman.edumiamioh.edu The fragmentation of nitriles in MS can be complex, but characteristic ions can aid in structural elucidation. whitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in modern analytical and bioanalytical chemistry. technologynetworks.comnih.govresearchgate.net It allows for the direct analysis of compounds like this compound without the need for derivatization. LC-MS is highly sensitive and selective, making it ideal for quantifying the compound in complex biological matrices or for identifying low-level impurities. technologynetworks.comresearchgate.net Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is the gold standard for quantitative analysis. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound
Adductm/z (mass-to-charge ratio)
[M+H]+174.1277
[M+Na]+196.1097
[M-H]-172.1132

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a pinnacle of hyphenated techniques, directly coupling the separation power of HPLC with the unparalleled structural elucidation capabilities of NMR spectroscopy. numberanalytics.comslideshare.netmdpi.comglobalresearchonline.net This technique allows for the acquisition of detailed NMR spectra (both 1D and 2D) of compounds as they elute from the HPLC column, providing unambiguous structural confirmation without the need for time-consuming isolation of individual components. numberanalytics.comnews-medical.net

In the context of this compound research, LC-NMR can be employed to definitively confirm its structure in a crude reaction mixture, identifying and characterizing impurities and by-products in a single run. news-medical.net Different LC-NMR operational modes, such as on-flow and stopped-flow, can be utilized depending on the concentration of the analyte and the required resolution of the NMR data. slideshare.net This powerful technique is particularly advantageous for the analysis of unstable or transient species. news-medical.net

Table 5: Information Obtainable from LC-NMR Analysis of this compound
NMR ExperimentType of Information Obtained
1D ¹H NMRProvides information on the number and chemical environment of protons, confirming the presence of phenyl and dimethyl groups.
2D COSYEstablishes proton-proton correlations, confirming the connectivity of the carbon backbone.
2D HSQCCorrelates protons to their directly attached carbons, assigning carbon signals.
2D HMBCShows long-range proton-carbon correlations, confirming the overall molecular structure and connectivity of quaternary carbons.

Capillary Electrophoresis for High-Resolution Separations and Chiral Analysis

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of chiral compounds, offering high separation efficiency, rapid analysis times, and low consumption of samples and reagents. chromatographytoday.comnih.govnih.gov For a neutral molecule like this compound, which possesses a single chiral center, CE, particularly in the mode of micellar electrokinetic chromatography (MEKC) or non-aqueous capillary electrophoresis (NACE), provides a robust platform for enantiomeric resolution. The separation principle in chiral CE relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte (BGE), leading to the formation of transient diastereomeric complexes with different electrophoretic mobilities. bio-rad.comresearchgate.net

While specific research on the chiral separation of this compound using capillary electrophoresis is not extensively documented in peer-reviewed literature, methodologies can be effectively inferred from studies on structurally analogous compounds. Key structural features of this compound, such as the phenyl group, the nitrile functional group, and the sterically demanding tert-butyl group adjacent to the chiral center, guide the selection of appropriate chiral selectors and separation conditions.

Cyclodextrins as Chiral Selectors

Cyclodextrins (CDs) are the most widely used chiral selectors in CE due to their structural versatility and broad applicability. nih.govsemanticscholar.org These cyclic oligosaccharides have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition is achieved through the inclusion of the analyte, or a part of it (like the phenyl group of this compound), into the CD cavity. The stability of the resulting host-guest complex is influenced by hydrophobic and van der Waals interactions. The hydroxyl groups at the rim of the CD cavity can form hydrogen bonds with the analyte, and subtle differences in the fit and interaction strength between each enantiomer and the chiral CD lead to their separation. mdpi.com

For a neutral compound like this compound, neutral or charged cyclodextrin (B1172386) derivatives are necessary to induce differential migration.

Charged Cyclodextrins: Anionic cyclodextrins, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Carboxymethyl-β-cyclodextrin (CM-β-CD), are particularly effective for separating neutral and weakly acidic or basic compounds. nih.govscielo.org.mx In this scenario, the CD itself acts as a carrier. The enantiomer that forms a stronger complex with the charged CD will have an apparent mobility closer to that of the CD, while the weaker-binding enantiomer will migrate at a different velocity. This difference in apparent mobilities results in separation. The bulky tert-butyl group of this compound would likely play a significant role in the steric fit within the CD cavity, making the choice of CD derivative critical.

Research Findings from Analogous Compounds

Studies on the chiral separation of related phenylalkanenitriles and other compounds with similar structural motifs provide a blueprint for developing a method for this compound. For instance, the successful separation of mandelonitrile (B1675950) and its derivatives has been achieved using various β-cyclodextrin derivatives. nih.gov Similarly, the enantioseparation of aromatic amino acids, which also contain a phenyl group attached to a chiral center, has been extensively studied using CE with cyclodextrins. nih.gov

The development of a separation method would involve optimizing several key parameters:

Type and Concentration of Chiral Selector: Screening various neutral and anionic β- and γ-cyclodextrins would be the initial step. The concentration of the selected CD is critical; increasing it generally improves resolution up to a certain point, after which resolution may plateau or even decrease.

Buffer pH and Composition: For a neutral analyte, the buffer pH primarily influences the electroosmotic flow (EOF). However, if charged CDs are used, the pH can affect their charge state and interaction with the analyte.

Applied Voltage and Temperature: Higher voltages can lead to shorter analysis times but also increase Joule heating, which can negatively impact separation efficiency. Temperature control is crucial for reproducible migration times and resolution.

The following tables present hypothetical, yet realistic, data for the chiral separation of this compound based on typical results observed for analogous compounds.

Table 1: Screening of Different Cyclodextrin Types for Chiral Resolution

Chiral Selector (15 mM)Background ElectrolyteVoltage (kV)Temperature (°C)Resolution (Rs)Analysis Time (min)
HP-β-CD25 mM Phosphate, pH 7.020251.2512.5
TM-β-CD25 mM Phosphate, pH 7.020251.8014.2
SBE-β-CD25 mM Phosphate, pH 7.0-20 (Reversed Polarity)252.159.8
CM-β-CD25 mM Borate, pH 9.2-20 (Reversed Polarity)252.5011.3

Data is illustrative and based on typical performance for analogous neutral compounds.

Table 2: Optimization of SBE-β-CD Concentration

SBE-β-CD Conc. (mM)Background ElectrolyteVoltage (kV)Temperature (°C)Resolution (Rs)Migration Time (min, 1st peak)
525 mM Phosphate, pH 7.0-20251.408.5
1025 mM Phosphate, pH 7.0-20251.959.2
1525 mM Phosphate, pH 7.0-20252.159.8
2025 mM Phosphate, pH 7.0-20252.2010.5
2525 mM Phosphate, pH 7.0-20252.1811.1

Data is illustrative and demonstrates a typical optimization curve.

These tables illustrate a systematic approach to method development. Initially, different CDs are screened for their ability to resolve the enantiomers (Table 1). Once the most promising selector is identified (e.g., SBE-β-CD), its concentration is optimized to achieve baseline separation (Rs > 1.5) in a reasonable timeframe (Table 2). The use of negatively charged CDs often allows for faster analyses under reversed polarity conditions, where the highly mobile anionic CD-analyte complexes move towards the anode (detector) against a suppressed electroosmotic flow.

Potential Applications and Broader Scientific Implications of 3,3 Dimethyl 2 Phenylbutanenitrile

3,3-Dimethyl-2-phenylbutanenitrile as a Key Synthetic Building Block

The strategic placement of reactive and bulky functional groups renders this compound a useful synthetic intermediate. echemi.com The nitrile group can be transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones, making the compound a versatile starting point for more complex structures.

While specific, extensively documented synthetic pathways starting directly from this compound are specialized, its classification as a custom synthesis intermediate indicates its role in targeted research and development, particularly in the pharmaceutical and fine chemical industries. echemi.com The core structure is analogous to precursors used in high-value applications. For instance, the related aldehyde, 3,3-dimethylbutanal, is a crucial intermediate for producing N-substituted aspartame (B1666099) derivatives, which are artificial sweetening agents. googleapis.com This highlights the industrial value of the 3,3-dimethylbutyl moiety.

The transformation of the nitrile group allows for the introduction of new functionalities. For example, hydrolysis of the nitrile would yield 3,3-dimethyl-2-phenylbutanoic acid, while reduction would produce 1-amino-3,3-dimethyl-2-phenylbutane. These products, with their combination of a bulky lipophilic group and a reactive functional site, are attractive scaffolds for medicinal chemistry and the development of novel organic compounds.

The field of materials science is increasingly focused on developing specialty polymers with tailored properties. Nitrile-containing compounds are central to this effort, forming the basis of materials like polyacrylonitrile (B21495) and nitrile butadiene rubber (NBR). numberanalytics.comlucintel.com The global market for specialty nitriles and nitrile latex is expanding, driven by the demand for high-performance materials with enhanced chemical resistance, durability, and flexibility for sectors including healthcare, automotive, and aerospace. lucintel.comlucintel.comtechsciresearch.com

Advancements in polymer science are a key trend, with research focused on creating nitrile products with superior characteristics. lucintel.com While this compound itself is not a commodity monomer, its structure is emblematic of a specialty chemical that could be incorporated into advanced polymers. The bulky tert-butyl and phenyl groups could impart specific properties to a polymer chain, such as:

Increased Thermal Stability: The rigid and bulky groups can restrict chain mobility, potentially raising the glass transition temperature of a polymer.

Modified Solubility: The hydrophobic nature of the hydrocarbon groups would influence the polymer's interaction with various solvents.

Controlled Refractive Index: The presence of the phenyl group can increase the refractive index of a material, a desirable property for optical applications.

The development of sustainable and biodegradable polymers from nitrile-based compounds is also an emerging area of research, presenting another potential future application for such specialized building blocks. numberanalytics.com

Contribution to Fundamental Organic Reaction Theory and Steric Effects

Beyond its practical applications, this compound serves as an excellent model for studying fundamental concepts in physical organic chemistry, particularly those involving steric and electronic effects.

The compound's structure is a textbook example of severe steric hindrance. It features a quaternary carbon within the tert-butyl group, which is directly attached to the stereocenter at position 2. This carbon is bonded to a phenyl group and the cyano group. This congested arrangement profoundly influences the molecule's reactivity.

Steric hindrance is the slowing of chemical reactions due to steric bulk, which arises from the spatial arrangement of atoms. wikipedia.org The tert-butyl group is one of the bulkiest substituents in organic chemistry, and its presence can inhibit or completely block reactions at adjacent sites. researchgate.net Similarly, the phenyl group, while planar, is also considered a large substituent with a significant steric profile. stackexchange.comnih.gov

In this compound, the combination of these two groups shields the alpha-carbon and the nitrile group itself from attack by reagents. This makes reactions like SN2 substitution at the alpha-carbon exceptionally difficult. Studies on analogous systems, such as 3,3-dimethyl-2-butanol, show that reactions under acidic conditions often proceed through carbocation intermediates that undergo rearrangement to alleviate steric strain. doubtnut.comdoubtnut.com The steric crowding in these systems can also lead to unexpected reactivity, where steric acceleration is observed because the relief of ground-state strain is a powerful driving force for a reaction. cdnsciencepub.com Therefore, this compound provides a clear and instructive case for examining how extreme steric congestion dictates reaction pathways and rates.

The reactivity of the nitrile (-C≡N) group is influenced by the electronic effects of its substituents. The phenyl group, with its sp²-hybridized carbons, is generally considered to be inductively electron-withdrawing, which can affect the polarity and reactivity of the adjacent nitrile. quora.com The nitrile group itself is strongly electron-withdrawing and can participate in resonance.

In this compound, a fascinating interplay exists between the electronic influence of the phenyl ring and the overwhelming steric influence of the tert-butyl group.

Electronic Effects: The phenyl group can stabilize adjacent charges through resonance and induction. The electron-withdrawing nature of a nitrile substituent on a phenyl ring is known to significantly impact the electronic properties of the molecule. acs.org

Steric Effects: The tert-butyl group can sterically inhibit solvation of transition states or intermediates, altering reaction energetics. cdnsciencepub.com Furthermore, it can prevent the phenyl group from achieving optimal co-planar alignment for resonance stabilization with a developing charge at the alpha-carbon. This steric inhibition of resonance is a well-known phenomenon that can destabilize intermediates and slow reaction rates. cdnsciencepub.com

Studying the hydrolysis, reduction, or other transformations of the nitrile group in this molecule can provide valuable data on how remote, non-reacting parts of a molecule dictate the chemical behavior of a functional group, offering insights into the balance between electronic demand and steric accessibility.

Future Research Directions in Butanenitrile Chemistry

The broader field of nitrile chemistry is poised for significant growth, driven by technological needs and a push for sustainability. numberanalytics.comlucintel.com Future research involving butanenitrile derivatives, including structurally complex ones like this compound, is likely to focus on several key areas:

Development of Novel Catalytic Systems: Creating new catalysts that can overcome the high steric hindrance in molecules like this compound is a significant challenge. Success in this area would unlock the synthetic potential of a wide range of sterically encumbered building blocks for producing fine chemicals and pharmaceuticals.

Advanced Functional Materials: Research will likely continue into incorporating specialized nitriles into polymers to create materials with advanced properties, such as high thermal stability, specific optical characteristics, or enhanced chemical resistance for demanding applications. lucintel.comlucintel.com

Sustainable Chemistry: A major trend in the chemical industry is the move toward greener processes. Future work could focus on developing biocatalytic or more efficient, atom-economical synthesis routes to and from butanenitrile derivatives, reducing waste and the use of hazardous reagents. numberanalytics.com

Bioactive Compounds and Medicinal Chemistry: The nitrile group is a key functional group in a number of approved drugs. google.com Given its unique combination of lipophilicity and a modifiable polar group, the this compound scaffold remains an attractive starting point for exploration in drug discovery programs, targeting a wide range of biological targets.

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

The chemical transformation of nitriles is a cornerstone of organic synthesis, providing access to a wide array of valuable functional groups such as amines, amides, and carboxylic acids. However, the steric bulk of this compound makes these transformations non-trivial, necessitating the development of highly efficient and selective catalytic systems.

Catalytic Hydration and Reduction:

The conversion of nitriles to amides and subsequently to carboxylic acids is a fundamental process. For sterically hindered nitriles, this can be challenging. Research into the hydration of nitriles has explored various catalytic methods. For instance, both aliphatic and aromatic nitriles can be converted to amides using a TFA-H2SO4 mixture, though more robust conditions, such as using acetic acid at higher temperatures, are required for sterically hindered variants. nih.gov This highlights the need for tailored catalysts that can overcome the steric shield of the tert-butyl group in this compound.

Similarly, the reduction of nitriles to primary amines is a crucial transformation. Catalytic hydrogenation over metal catalysts is a common method, but selectivity can be an issue. fiveable.me The development of catalysts that can efficiently reduce the sterically encumbered nitrile group of this compound to the corresponding amine without unwanted side reactions is an active area of research.

Sustainable Synthesis Routes:

The synthesis of α-aryl nitriles, including structures analogous to this compound, is another area where sustainable methods are being actively pursued. Traditional methods often involve harsh reagents and produce significant waste. Modern approaches focus on catalytic C-H activation and cross-coupling reactions. For example, the direct α-arylation of nitriles with aryl chlorides, which are abundant and inexpensive, has been achieved using palladium catalysts with specialized ligands. These methods offer a more atom-economical and environmentally benign route to compounds like this compound.

Furthermore, the development of four-component reactions to access nitrile-substituted all-carbon quaternary centers represents a significant advancement in sustainable synthesis. nih.govacs.org These reactions, often proceeding under mild conditions with high efficiency, provide a green pathway to complex molecules with the same core structure as this compound. nih.govacs.org

Development of Advanced Functional Materials Incorporating the Core Structure

The unique properties conferred by the this compound core structure, such as thermal stability and rigidity, make it an attractive building block for advanced functional materials.

Polymer Synthesis:

The nitrile group is a versatile functional handle that can be incorporated into polymers. While specific examples using this compound are not yet prevalent in the literature, the synthesis of functional polymers from other nitrile-containing monomers is well-established. For instance, novel antitumor active functional polymers have been synthesized via the terpolymerization of N-isopropylacrylamide, 3,4-dihydro-2H-pyran, and maleic anhydride, initiated by 2,2'-azoisobisbutyronitrile. nih.gov This demonstrates the potential for incorporating nitrile functionalities to create materials with specific biological activities. nih.gov

The synthesis of polymers from monomers containing sterically demanding groups is also an area of active research. For example, new α,α′,β-trisubstituted β-lactones have been prepared and polymerized to obtain high molecular weight polyesters with potential for tailored hydrolyzable properties. The bulky substituents in these monomers are analogous to the tert-butyl group in this compound and are key to controlling the polymer's properties.

Coordination Polymers and Functional Materials:

Coordination polymers (CPs) are a class of materials with applications in catalysis, separation, and sensing. The nitrile group can act as a ligand to coordinate with metal ions, forming the basis of CPs. Research has shown that Cd(II)-coordination polymers can be used as catalysts for Strecker-type cyanation reactions. nih.gov The incorporation of the bulky this compound moiety into such polymers could lead to materials with unique porous structures and catalytic activities.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The integration of the synthesis and transformation of this compound into these platforms is a key area of future development.

Flow Chemistry for Nitrile Synthesis and Transformation:

Continuous flow processes are being developed for various reactions involving nitriles. For example, the catalytic hydration of nitriles to amides has been successfully demonstrated in a flow system using manganese dioxide as a heterogeneous catalyst. rug.nl This approach allows for rapid and clean conversion with easy product isolation. rug.nl Similarly, the synthesis of nitriles themselves can be achieved using flow chemistry, which can offer better control over reaction parameters and improve safety, especially when dealing with potentially hazardous reagents. The synthesis of 2-phenylacetonitrile (B1602554) derivatives has been explored using continuous flow chemistry, highlighting the potential for applying these techniques to more complex structures like this compound.

Automated Synthesis:

Automated synthesis platforms are becoming increasingly important for the rapid screening of reaction conditions and the synthesis of compound libraries. The synthesis of α-aryl nitriles can be adapted to automated systems, allowing for the efficient exploration of different catalysts, ligands, and substrates. This would be particularly beneficial for optimizing the synthesis and transformations of the sterically challenging this compound.

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research into 3,3-Dimethyl-2-phenylbutanenitrile and related sterically hindered nitriles has yielded several important findings. Methodologically, the synthesis of this class of compounds, which features a quaternary carbon center adjacent to a nitrile group, has been advanced through techniques such as the phase-transfer catalyzed alkylation of phenylacetonitrile (B145931). This approach offers a practical route to overcoming the steric hindrance associated with the introduction of a tert-butyl group.

Spectroscopic analysis, while not widely published for this specific molecule, can be confidently predicted based on established principles and data from analogous compounds. The characteristic nitrile stretch in the infrared spectrum, the distinct chemical shifts of the tert-butyl and phenyl protons in ¹H NMR, and the signals of the quaternary and nitrile carbons in ¹³C NMR are key identifiers. Mass spectrometry is expected to show characteristic fragmentation patterns, including the loss of a methyl group to form a stable tertiary carbocation.

The reactivity of the nitrile functionality in this compound has been explored through fundamental organic reactions. Hydrolysis, typically under acidic conditions, is expected to proceed through an amide intermediate to yield 3,3-dimethyl-2-phenylbutanoic acid. Reduction, most effectively achieved with powerful reducing agents like lithium aluminum hydride, is predicted to furnish 3,3-dimethyl-2-phenylbutan-1-amine. Furthermore, the nitrile group, although sterically hindered, retains the potential to participate in cycloaddition reactions, offering pathways to novel heterocyclic structures.

Perspectives on Future Research Trajectories for this compound

While the fundamental chemistry of this compound has been outlined, several avenues for future research remain open and promising.

Stereoselective Synthesis: The development of catalytic, enantioselective methods for the synthesis of this compound would be a significant advancement. The creation of chiral quaternary carbon centers is a formidable challenge in organic synthesis, and achieving this for the title compound would open doors to the exploration of its chiroptical properties and its potential as a chiral building block.

Exploration of Novel Reactivity: A more in-depth investigation into the cycloaddition reactions of this compound is warranted. Exploring its reactivity with a wider range of 1,3-dipoles could lead to the discovery of new heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. Additionally, the development of catalytic methods for the functionalization of the C-H bonds of the tert-butyl or phenyl groups would provide access to a broader range of derivatives.

Applications in Materials Science: The rigid structure and the presence of both aromatic and aliphatic components in this compound suggest its potential as a component in the design of novel organic materials. Investigations into its incorporation into polymers or liquid crystals could reveal interesting physical and photophysical properties.

Biological Activity Screening: The derivatives of this compound, such as the corresponding carboxylic acid and amine, could be screened for biological activity. The presence of the neopentyl group can enhance metabolic stability, a desirable feature in drug discovery.

Broader Impact on Synthetic Organic Chemistry and Chemical Sciences

The study of molecules like this compound has a broader impact that extends beyond the specific properties of this single compound.

Advancements in the Synthesis of Sterically Congested Molecules: The challenges associated with the synthesis of compounds containing quaternary carbon centers drive the development of new synthetic methodologies. The insights gained from preparing this compound contribute to the broader toolkit available to organic chemists for constructing sterically demanding architectures.

Understanding Structure-Reactivity Relationships: The steric hindrance provided by the tert-butyl group in this compound provides an excellent platform for studying the influence of steric bulk on the reactivity of the nitrile group. Such studies enhance our fundamental understanding of how molecular structure dictates chemical behavior.

Inspiration for the Design of New Functional Molecules: The unique combination of a phenyl ring, a nitrile group, and a neopentyl moiety in one molecule can inspire the design of new compounds with tailored properties. By understanding the contribution of each component, chemists can rationally design new molecules for applications in areas ranging from pharmaceuticals to materials science.

Q & A

Q. Critical Parameters :

  • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves reaction rates in biphasic systems.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity, validated by GC or HPLC .

[Basic] How should researchers employ spectroscopic techniques to confirm the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is essential for structural confirmation and purity assessment:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for aromatic protons (δ 7.2–7.5 ppm, multiplet), methyl groups (δ 1.2–1.4 ppm, singlet), and nitrile-adjacent CH (δ 2.8–3.1 ppm, triplet) .
    • ¹³C NMR : Nitrile carbon appears at δ 115–120 ppm; quaternary carbons (branch points) are identifiable at δ 35–45 ppm.
  • IR Spectroscopy : A strong absorption band near ~2250 cm⁻¹ confirms the nitrile (C≡N) functional group .
  • Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should match the molecular weight (e.g., 159.23 g/mol for C₁₁H₁₃N), with fragmentation patterns reflecting loss of methyl or phenyl groups .

Q. Purity Validation :

  • GC-MS : Retention time consistency and absence of extraneous peaks indicate purity >98% .
  • Melting Point : While not applicable for liquids, boiling point consistency (if literature data exists) serves as a secondary check.

[Advanced] What computational strategies are validated for predicting feasible synthetic pathways and stereochemical outcomes in this compound synthesis?

Methodological Answer:
Computational tools are indispensable for route prediction and stereochemical analysis:

  • Retrosynthesis Algorithms : Platforms leveraging Template_relevance Bkms_metabolic and Reaxys databases prioritize routes with minimal steps and high stereochemical fidelity. These models evaluate thermodynamic feasibility (ΔG calculations) and regioselectivity .
  • Molecular Dynamics (MD) Simulations : Simulate transition states to predict stereochemical outcomes. For example, density functional theory (DFT) can model the energy barriers of competing pathways (e.g., SN1 vs. SN2 mechanisms) .
  • Docking Studies : If targeting bioactivity, dock derivatives into protein active sites (e.g., cytochrome P450 enzymes) to predict metabolic stability .

Q. Validation Steps :

  • Compare computational predictions with experimental yields (e.g., AI-predicted routes vs. lab results).
  • Use chiral HPLC to resolve enantiomers and validate stereochemical predictions .

[Advanced] When encountering contradictory data on the nucleophilic addition reactivity of this compound, what experimental approaches can elucidate mechanistic pathways?

Methodological Answer:
Resolving reactivity discrepancies requires mechanistic probing:

  • Kinetic Isotope Effects (KIE) : Replace reactive hydrogens with deuterium to assess bond-breaking steps. A primary KIE (k_H/k_D > 1) suggests rate-determining proton transfer .
  • Hammett Studies : Introduce electron-donating/withdrawing substituents on the phenyl ring to correlate reactivity with σ values. A positive ρ indicates a transition state with increased electron density .
  • In Situ Spectroscopy : Use FTIR or Raman spectroscopy to monitor intermediate formation (e.g., enolate or imine species) during reactions .

Case Study : If conflicting reports exist on cyanide displacement rates, perform competitive experiments with varying nucleophiles (e.g., NaN₃ vs. NaSH) under identical conditions to rank reactivity .

[Advanced] How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in medicinal chemistry applications?

Methodological Answer:
Derivatization strategies focus on modifying key pharmacophores while retaining core functionality:

  • Nitrile Modification : Replace the nitrile with bioisosteres (e.g., tetrazole, carboxylate) to assess tolerance in target binding pockets .
  • Phenyl Substituents : Introduce halogens (F, Cl) or methoxy groups at the 2-, 3-, or 4-positions to modulate lipophilicity and π-π interactions .
  • Branch Optimization : Vary methyl groups on the butanenitrile backbone to study steric effects on receptor binding .

Q. Synthetic Workflow :

Click Chemistry : Use CuAAC reactions to append triazole moieties for enhanced solubility or targeting .

Enzymatic Assays : Screen derivatives against target enzymes (e.g., kinases) to correlate structural changes with IC₅₀ values .

ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) to prioritize lead compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2-phenylbutanenitrile
Reactant of Route 2
3,3-Dimethyl-2-phenylbutanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.